molecular formula C19H13NS B14063520 Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- CAS No. 102100-35-6

Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-

Katalognummer: B14063520
CAS-Nummer: 102100-35-6
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: LMLJOZGMJSOHIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- is a heterocyclic compound that features a fused naphthalene and thiazole ring system with a phenylethenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate thioamide, which is then cyclized using an oxidizing agent like potassium ferricyanide in an alkaline medium to yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium ferricyanide in an alkaline medium.

    Substitution Reagents: Nitrating agents (e.g., nitric acid), brominating agents (e.g., bromine), formylating agents (e.g., formic acid), and acylating agents (e.g., acetic anhydride).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, bromo, formyl, and acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- is not fully understood. it is believed to interact with molecular targets through its thiazole ring, which can participate in various chemical reactions. The exact pathways and molecular targets involved in its biological activity are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications such as organic electronics and materials science.

Eigenschaften

CAS-Nummer

102100-35-6

Molekularformel

C19H13NS

Molekulargewicht

287.4 g/mol

IUPAC-Name

2-(2-phenylethenyl)benzo[e][1,3]benzothiazole

InChI

InChI=1S/C19H13NS/c1-2-6-14(7-3-1)10-13-18-20-19-16-9-5-4-8-15(16)11-12-17(19)21-18/h1-13H

InChI-Schlüssel

LMLJOZGMJSOHIA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.